molecular formula C14H9N3O3S2 B10883921 (5E)-5-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one

(5E)-5-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B10883921
M. Wt: 331.4 g/mol
InChI Key: URVIRCVXYRWMIM-XYOKQWHBSA-N
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Description

5-{[1-(4-NITROPHENYL)-1H-PYRROL-2-YL]METHYLENE}-2-THIOXO-1,3-THIAZOLAN-4-ONE is a complex organic compound that features a combination of pyrrole, nitrophenyl, and thiazolone moieties

Properties

Molecular Formula

C14H9N3O3S2

Molecular Weight

331.4 g/mol

IUPAC Name

(5E)-5-[[1-(4-nitrophenyl)pyrrol-2-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C14H9N3O3S2/c18-13-12(22-14(21)15-13)8-11-2-1-7-16(11)9-3-5-10(6-4-9)17(19)20/h1-8H,(H,15,18,21)/b12-8+

InChI Key

URVIRCVXYRWMIM-XYOKQWHBSA-N

Isomeric SMILES

C1=CN(C(=C1)/C=C/2\C(=O)NC(=S)S2)C3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

C1=CN(C(=C1)C=C2C(=O)NC(=S)S2)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[1-(4-NITROPHENYL)-1H-PYRROL-2-YL]METHYLENE}-2-THIOXO-1,3-THIAZOLAN-4-ONE typically involves the condensation of 4-nitrophenylpyrrole with a thiazolone derivative. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or dimethylformamide. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-{[1-(4-NITROPHENYL)-1H-PYRROL-2-YL]METHYLENE}-2-THIOXO-1,3-THIAZOLAN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl and thiazolone moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-{[1-(4-NITROPHENYL)-1H-PYRROL-2-YL]METHYLENE}-2-THIOXO-1,3-THIAZOLAN-4-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and antiviral activities.

Mechanism of Action

The mechanism of action of 5-{[1-(4-NITROPHENYL)-1H-PYRROL-2-YL]METHYLENE}-2-THIOXO-1,3-THIAZOLAN-4-ONE involves its interaction with various molecular targets. The nitrophenyl group can interact with enzymes and proteins, leading to inhibition or activation of specific pathways. The thiazolone moiety can bind to DNA or RNA, affecting gene expression and cellular functions. These interactions result in the compound’s observed biological activities, such as antimicrobial and anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-{[1-(4-METHOXYPHENYL)-1H-PYRROL-2-YL]METHYLENE}-2-THIOXO-1,3-THIAZOLAN-4-ONE
  • 5-{[1-(4-CHLOROPHENYL)-1H-PYRROL-2-YL]METHYLENE}-2-THIOXO-1,3-THIAZOLAN-4-ONE
  • 5-{[1-(4-FLUOROPHENYL)-1H-PYRROL-2-YL]METHYLENE}-2-THIOXO-1,3-THIAZOLAN-4-ONE

Uniqueness

The uniqueness of 5-{[1-(4-NITROPHENYL)-1H-PYRROL-2-YL]METHYLENE}-2-THIOXO-1,3-THIAZOLAN-4-ONE lies in its nitrophenyl group, which imparts distinct electronic and steric properties. This makes it particularly effective in certain biological applications, such as antimicrobial and anticancer activities, compared to its analogs with different substituents.

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